molecular formula C6H10N4O2 B13101915 2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid

2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B13101915
M. Wt: 170.17 g/mol
InChI Key: LSLYBCLVVPKLPM-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-1,2,4-triazole with a suitable amino acid derivative. The reaction conditions often include the use of solvents like ethanol or water, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals, such as herbicides or fungicides, and in materials science for the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4H-1,2,4-triazol-3-yl)propanoic acid: Lacks the methyl group on the triazole ring.

    2-Amino-3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoic acid: Has the methyl group in a different position on the triazole ring.

    2-Amino-3-(4H-1,2,4-triazol-3-yl)butanoic acid: Has an additional carbon in the side chain.

Uniqueness

The presence of the methyl group on the triazole ring in 2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. This structural variation can lead to differences in how the compound interacts with enzymes or receptors, potentially offering unique advantages in specific applications.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

2-amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid

InChI

InChI=1S/C6H10N4O2/c1-10-3-8-9-5(10)2-4(7)6(11)12/h3-4H,2,7H2,1H3,(H,11,12)

InChI Key

LSLYBCLVVPKLPM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CC(C(=O)O)N

Origin of Product

United States

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